molecular formula C7H14O4S B3152389 3-(2-Methylpropanesulfonyl)propanoic acid CAS No. 73547-13-4

3-(2-Methylpropanesulfonyl)propanoic acid

Cat. No.: B3152389
CAS No.: 73547-13-4
M. Wt: 194.25 g/mol
InChI Key: XJLPWYIJJYRDRS-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)propanoic acid is an organic compound with the molecular formula C7H14O4S It is a derivative of propanoic acid, featuring a sulfonyl group attached to a methylpropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methylpropanesulfonyl)propanoic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpropane followed by the reaction with propanoic acid. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective formation of the sulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanesulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various sulfonyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methylpropanesulfonyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of sulfonyl groups in biological systems.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanesulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar structural features but lacking the sulfonyl group.

    2-Methylpropanoic acid: Similar to 3-(2-Methylpropanesulfonyl)propanoic acid but without the sulfonyl group.

    Sulfonylpropanoic acids: A class of compounds with varying alkyl or aryl groups attached to the sulfonyl moiety.

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and a methylpropane moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-6(2)5-12(10,11)4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLPWYIJJYRDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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